molecular formula C12H15Br2N5O B266944 N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine

N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine

Cat. No. B266944
M. Wt: 405.09 g/mol
InChI Key: ATTFEPWSKVOZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as DBT-10, is a novel compound that has been gaining attention in scientific research due to its potential applications in various fields. DBT-10 belongs to the class of tetrazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood. However, it has been proposed that N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine acts by binding to the benzodiazepine site of the GABAA receptor, leading to an increase in the activity of this receptor. This, in turn, leads to an increase in the inhibitory neurotransmitter GABA, resulting in the observed effects of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Biochemical and Physiological Effects:
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that are important for mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its high purity and stability, which allows for consistent and reproducible results. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of interest is the development of new derivatives of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine with improved pharmacological properties. Another area of interest is the investigation of the potential applications of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies on the mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, which will help to elucidate its potential therapeutic uses.

Synthesis Methods

The synthesis of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 3,5-dibromo-2-methoxybenzyl chloride with propylamine, followed by the reaction with sodium azide and reduction with hydrogen gas. The yield of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine obtained from this method is around 70%, and the purity can be further improved by recrystallization.

Scientific Research Applications

N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine

Molecular Formula

C12H15Br2N5O

Molecular Weight

405.09 g/mol

IUPAC Name

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C12H15Br2N5O/c1-3-4-19-12(16-17-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,16,18)

InChI Key

ATTFEPWSKVOZCJ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC(=C2OC)Br)Br

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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